

Introduction to mRNA Capping and Cap Analogs

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Compound of Interest

Compound Name: *m7GpppGmpG*

Cat. No.: *B12414522*

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The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. This structure is essential for mRNA stability, efficient translation initiation, and protection from exonuclease degradation.[1] In the context of in vitro transcription (IVT) for the production of synthetic mRNA for therapeutic and research purposes, the 5' cap is typically incorporated co-transcriptionally using cap analogs.

Standard cap analogs, such as m7GpppG, can be incorporated in both the correct and reverse orientations, with only the correctly oriented cap being functional for translation.[2] This leads to a mixed population of capped mRNAs, reducing the overall translational efficiency. To address this, various modified cap analogs have been developed to improve capping efficiency and ensure the correct orientation.

m7GpppGmpG is a trinucleotide 5' cap analog.[2][3] The additional 2'-O-methylated guanosine at the 3' end of the cap structure can influence capping efficiency and translational properties.

m7GpppG cap analogs encompass a range of chemically modified dinucleotide and trinucleotide structures designed to enhance mRNA performance. A prominent example is the Anti-Reverse Cap Analog (ARCA), which contains a modification at the 3'-OH of the m7G, preventing its incorporation in the reverse orientation.[4]

Comparative Analysis of Cap Analogs

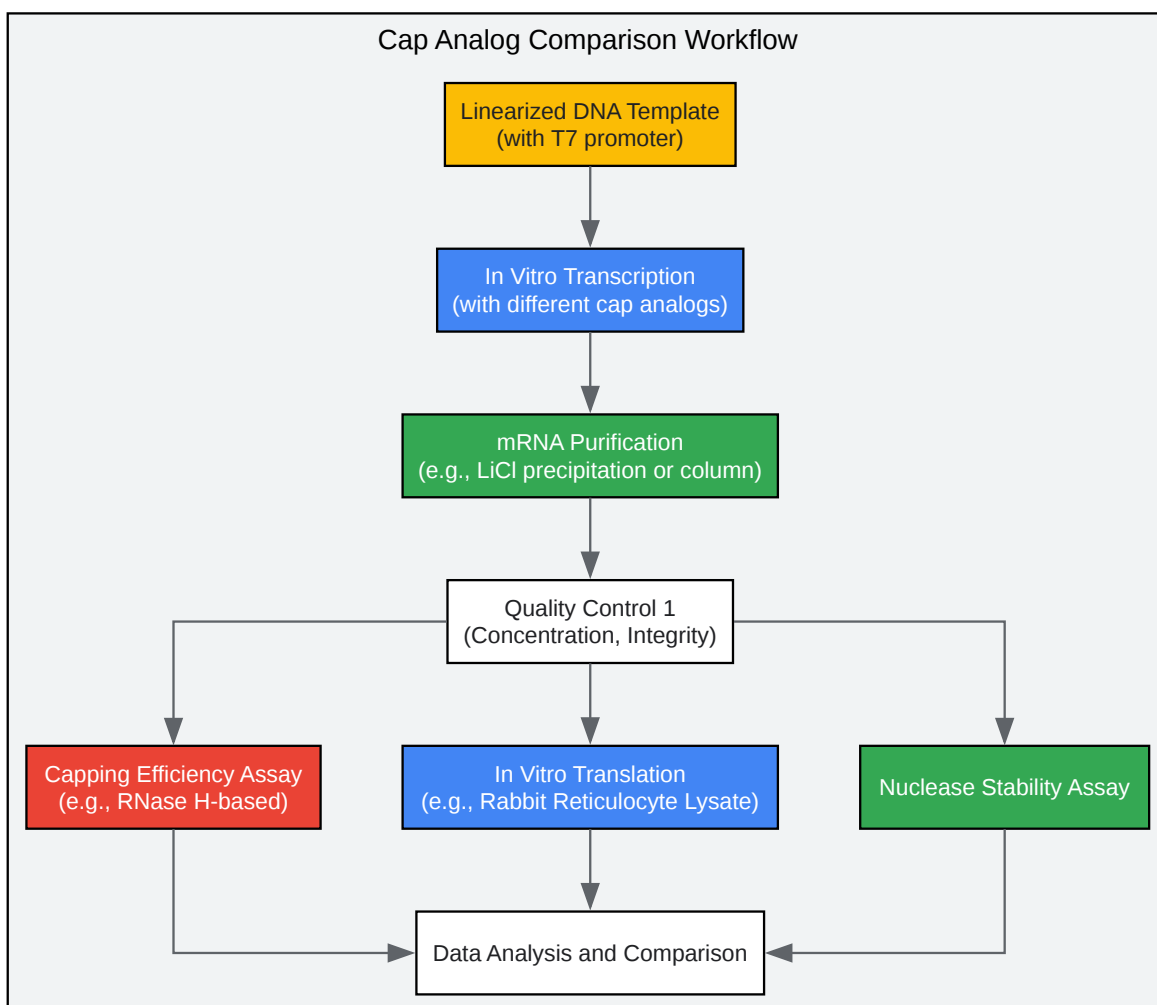
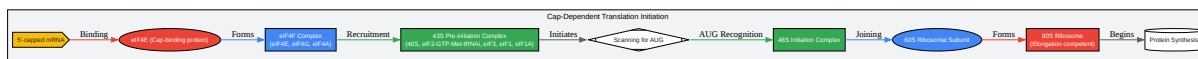
The choice of cap analog significantly impacts the quality and translational output of synthetic mRNA. The following table summarizes key quantitative data for m7GpppG, **m7GpppGmpG**, and various advanced m7GpppG analogs.

Cap Analog	Capping Efficiency (%)	Relative Translation Efficiency (compared to m7GpppG)	Nuclease Resistance	Key Features
m7GpppG	~50% in correct orientation	1.0	Standard	Prone to reverse incorporation.
m7GpppGmpG	86%	Data not extensively published, but trinucleotide structure may enhance efficiency.	Expected to be similar to standard cap.	Trinucleotide structure.
ARCA (m2 7,3'-O GpppG)	~100% in correct orientation	2.3 - 2.6 fold higher	Standard	Prevents reverse incorporation.
CleanCap® M6	>95%	>30% increase over previous analogs	Enhanced	Single-pot reaction, produces Cap1 structure.
β-S-ARCA	High	Increased protein expression	Increased resistance to decapping enzymes.	Phosphorothioate modification enhances stability.

Signaling Pathways and Experimental Workflows

Eukaryotic Translation Initiation Pathway

The 5' cap is the primary recognition site for the initiation of cap-dependent translation in eukaryotes. The following diagram illustrates the key steps in this pathway.



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